molecular formula C13H13N3O3S2 B2942317 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2379996-47-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2942317
CAS No.: 2379996-47-9
M. Wt: 323.39
InChI Key: KRCNOANIDBZUMQ-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, pyrazole, and sulfonamide groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings.

    Introduction of the Pyrazole Group: The next step involves the formation of the pyrazole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione .

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of furan, thiophene, pyrazole, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-16-8-12(7-14-16)21(17,18)15-6-11-5-10(9-20-11)13-3-2-4-19-13/h2-5,7-9,15H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCNOANIDBZUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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